6-Maleimido-1-hexanal
CAS No.: 1076198-37-2
Cat. No.: VC20769735
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1076198-37-2 |
---|---|
Molecular Formula | C10H13NO3 |
Molecular Weight | 195.21 g/mol |
IUPAC Name | 6-(2,5-dioxopyrrol-1-yl)hexanal |
Standard InChI | InChI=1S/C10H13NO3/c12-8-4-2-1-3-7-11-9(13)5-6-10(11)14/h5-6,8H,1-4,7H2 |
Standard InChI Key | ZWIGHFZUSGHZEZ-UHFFFAOYSA-N |
SMILES | C1=CC(=O)N(C1=O)CCCCCC=O |
Canonical SMILES | C1=CC(=O)N(C1=O)CCCCCC=O |
Introduction
Chemical Structure and Properties
6-Maleimido-1-hexanal (CAS: 1076198-37-2) is an organic compound with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.215 g/mol . Structurally, it consists of a maleimide group (a five-membered ring containing nitrogen and two carbonyl groups) connected to a hexanal chain. The compound is also known by the systematic name 6-(2,5-dioxopyrrol-1-yl)hexanal .
Physical and Chemical Properties
The physical and chemical properties of 6-Maleimido-1-hexanal are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₃NO₃ |
Molecular Weight | 195.215 g/mol |
CAS Number | 1076198-37-2 |
Exact Mass | 195.09000 |
Polar Surface Area (PSA) | 54.45000 |
LogP | 0.60860 |
Systematic Name | 6-(2,5-dioxopyrrol-1-yl)hexanal |
Alternative Name | 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-hexanal |
The compound features two reactive functional groups: the maleimide moiety, which reacts selectively with thiol groups, and an aldehyde group at the terminal end of the hexyl chain, which can undergo various carbonyl reactions .
Chemical Reactivity
6-Maleimido-1-hexanal demonstrates versatile chemical reactivity due to its two distinct functional groups. This dual functionality makes it particularly valuable in research applications requiring controlled sequential reactions.
Maleimide Reactivity
The maleimide group in 6-Maleimido-1-hexanal exhibits high selectivity for thiol groups, particularly those found in cysteine residues of proteins and peptides . This Michael addition reaction forms a stable thioether bond, which is:
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Highly selective for thiols over other nucleophiles
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Essentially irreversible under physiological conditions
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Capable of proceeding rapidly at neutral pH
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Useful for site-specific protein modification
Aldehyde Reactivity
The aldehyde group can participate in several types of reactions:
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Oxidation: The aldehyde can be converted to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
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Reduction: Conversion to a primary alcohol is possible using reducing agents like sodium borohydride or lithium aluminum hydride.
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Condensation: The aldehyde can form imines (Schiff bases) with primary amines, providing another avenue for bioconjugation or surface modification.
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Aldol reactions: The aldehyde can participate in carbon-carbon bond-forming reactions.
This dual reactivity allows for sequential modification strategies where one functional group is reacted selectively before the other.
Applications in Research
6-Maleimido-1-hexanal finds application in various research areas due to its unique chemical properties and dual functionality.
Bioconjugation
In bioconjugation applications, 6-Maleimido-1-hexanal serves as an effective crosslinking agent for connecting biomolecules to other entities . The compound is particularly valuable because:
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It forms stable and irreversible protein-protein or protein-peptide linkages
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It enables site-specific protein modification through selective thiol targeting
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The aldehyde functionality provides additional options for conjugation or immobilization
This makes the compound useful for antibody-drug conjugates, protein PEGylation, and preparation of protein conjugates for various analytical techniques.
Targeted Drug Delivery
Research has demonstrated the utility of maleimide derivatives like 6-Maleimido-1-hexanal in developing targeted drug delivery systems. These systems typically employ the following strategy:
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The maleimide group is used to attach targeting moieties (such as antibodies or peptides) to drug carriers
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The aldehyde group can be used to conjugate therapeutic agents or imaging molecules
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The resulting conjugate shows improved efficacy and reduced side effects compared to non-targeted treatments
Such targeted approaches have shown particular promise in cancer therapy, where specificity of drug delivery is crucial for minimizing damage to healthy tissues.
Materials Science
In materials science, 6-Maleimido-1-hexanal is utilized for:
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Creating functionalized surfaces through immobilization via the aldehyde group
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Developing cross-linked polymers and hydrogels
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Introducing points of attachment in materials that can later bind to thiol-containing biomolecules
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Constructing polymers with specific properties due to the balance of functional groups
These applications leverage the compound's ability to form covalent bonds with various substrates while maintaining reactive sites for subsequent modifications.
Comparison with Related Compounds
Understanding how 6-Maleimido-1-hexanal compares to related compounds provides valuable context for researchers selecting the appropriate reagent for specific applications.
Comparison with 6-Maleimido-1-hexanol
6-Maleimido-1-hexanol (CAS: 157503-18-9) differs from 6-Maleimido-1-hexanal in having a terminal hydroxyl group instead of an aldehyde . This results in:
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Different reactivity at the terminal carbon
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Slightly higher molecular weight (197.231 g/mol)
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Different applications in polymer and materials science
While the maleimide functionality remains identical between the compounds, the alcohol group of 6-Maleimido-1-hexanol is less reactive than the aldehyde in 6-Maleimido-1-hexanal, making the latter more versatile for certain conjugation strategies.
Comparison with 1,6-Bismaleimidohexane
1,6-Bismaleimidohexane (CAS: 4856-87-5) features maleimide groups at both ends of a hexyl chain . Key differences include:
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Presence of two maleimide groups instead of one maleimide and one aldehyde
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Higher molecular weight (304 g/mol)
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Ability to crosslink two thiol-containing molecules
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Different applications focusing primarily on protein crosslinking rather than sequential functionalization
This bis-functional compound is particularly useful when dual thiol reactivity is required, whereas 6-Maleimido-1-hexanal offers complementary reactivity through its different functional groups.
The following table summarizes key differences between these related compounds:
Property | 6-Maleimido-1-hexanal | 6-Maleimido-1-hexanol | 1,6-Bismaleimidohexane |
---|---|---|---|
Molecular Formula | C₁₀H₁₃NO₃ | C₁₀H₁₅NO₃ | C₁₄H₁₆N₂O₄ |
Molecular Weight | 195.215 g/mol | 197.231 g/mol | 276.29 g/mol |
Terminal Group | Aldehyde | Hydroxyl | Maleimide |
Primary Applications | Bioconjugation with dual functionality | Polymer science, surface modification | Protein crosslinking |
CAS Number | 1076198-37-2 | 157503-18-9 | 4856-87-5 |
Research Applications and Case Studies
The utility of 6-Maleimido-1-hexanal in research extends across multiple disciplines, with several noteworthy applications documented in the scientific literature.
Targeted Drug Delivery Systems
Research in medicinal chemistry has demonstrated the effectiveness of maleimide derivatives, including 6-Maleimido-1-hexanal, in creating targeted drug delivery systems. In these systems:
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The maleimide group forms conjugates with thiol-containing targeting peptides
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The aldehyde functionality allows for attachment of therapeutic agents
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The resulting conjugates demonstrate improved specificity and reduced off-target effects
These targeted approaches represent a significant advancement in the development of precision therapeutics, particularly for conditions requiring highly specific drug delivery.
Surface Modification and Material Functionalization
The dual functionality of 6-Maleimido-1-hexanal makes it valuable for surface modification applications, where it can serve as a bifunctional linker between materials and biomolecules . This has enabled:
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Development of biosensors with enhanced sensitivity
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Creation of biomaterials with improved biocompatibility
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Fabrication of functionalized surfaces for tissue engineering
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Production of immobilized enzyme systems with preserved activity
These applications leverage the compound's ability to form stable covalent attachments while providing chemical handles for further modification.
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